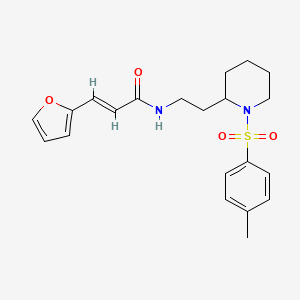

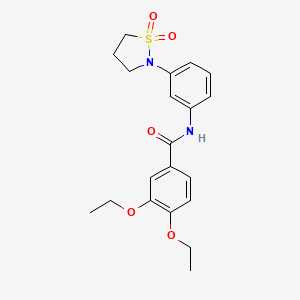

(E)-3-(furan-2-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Applications De Recherche Scientifique

Green Organic Synthesis

(Jimenez et al., 2019) discussed the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and filamentous marine and terrestrial-derived fungi. This process created a compound with an unusual CN-bearing stereogenic center and explored its enantioselective reactions.

Stereocontrolled Synthesis

(Masesane & Steel, 2004) described the use of a Diels–Alder adduct involving a similar compound for the stereoselective synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), highlighting its utility in producing versatile building blocks for β-peptides.

Broad Spectrum Cytotoxic Agents

(Tarleton et al., 2013) reported on focused compound libraries synthesizing variants of acrylamide derivatives, including those with furan moieties. These compounds showed enhanced cytotoxicity against cancer cell lines, suggesting their potential in cancer treatment.

Inhibition of SARS Coronavirus Helicase

(Lee et al., 2017) found that a compound structurally similar to (E)-3-(furan-2-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)acrylamide suppressed the enzymatic activities of SARS coronavirus helicase, highlighting its potential as a SARS coronavirus inhibitor.

Crystal Structure Analysis

(Cheng et al., 2016) analyzed the crystal structures of N-tosylacrylamide compounds, including one similar to the compound . This study is significant for understanding molecular conformations and interactions.

Intramolecular Cyclization

(Pevzner, 2021) explored the cyclization of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, demonstrating the compound's role in forming various furan derivatives, which are important in chemical synthesis.

Allosteric Modulation of α7 Nicotinic Receptors

(Targowska-Duda et al., 2019) studied a compound with structural similarities, showing its potential as an allosteric modulator of α7 nicotinic receptors, which could be relevant in treating neurological disorders.

Antimicrobial and Antioxidant Activities

(Sokmen et al., 2014) synthesized derivatives involving furan structures and evaluated their antimicrobial and antiurease activities, highlighting the compound's potential in pharmaceutical applications.

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-17-7-10-20(11-8-17)28(25,26)23-15-3-2-5-18(23)13-14-22-21(24)12-9-19-6-4-16-27-19/h4,6-12,16,18H,2-3,5,13-15H2,1H3,(H,22,24)/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLJWGPNJIXGNW-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C=CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2372709.png)

![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2372712.png)

![2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2372714.png)